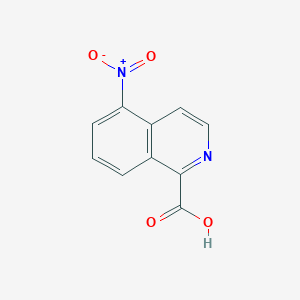
5-Nitroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-Nitroisoquinoline-1-carboxylic acid has been investigated for its anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures often exhibit activity against various pathogens, implying that derivatives of this compound could also possess significant pharmacological effects.
Case Studies
- Antileishmanial Activity : A study synthesized quinoline-4-carboxylic acids and evaluated their antileishmanial activity against Leishmania donovani. The findings suggested that modifications in the structure can enhance biological efficacy, indicating a potential pathway for developing new treatments using derivatives of this compound .
- Tuberculosis Inhibition : Research on arylated quinoline carboxylic acids demonstrated promising activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing the inhibitory effects, suggesting that similar approaches could be applied to this compound derivatives .
Comparative Studies
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound. Notable comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Nitroisoquinoline-1-carboxylic acid | Nitro group at position seven | Different position affects reactivity and biological activity. |
| Isoquinoline-1-carboxylic acid | Lacks nitro substitution | Serves as a simpler analog for comparative studies. |
| 5-Chloroisoquinoline-1-carboxylic acid | Chlorine substitution instead of nitro | Provides insights into how halogen substitutions affect behavior. |
These comparisons highlight how variations in substitution can influence the chemical behavior and biological activity of isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
75795-40-3 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
5-nitroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)9-7-2-1-3-8(12(15)16)6(7)4-5-11-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
GKSMRXCKXZEYGU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)[N+](=O)[O-] |
Key on ui other cas no. |
75795-40-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













